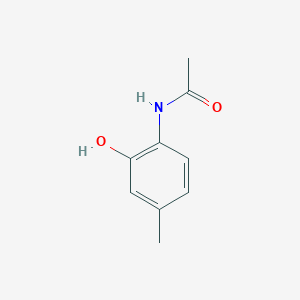

N-(2-hydroxy-4-methylphenyl)acetamide

Overview

Description

N-(2-Hydroxy-4-methylphenyl)acetamide is an aromatic acetamide derivative characterized by a hydroxyl group at the 2-position and a methyl group at the 4-position of the phenyl ring. Key properties include conformational flexibility, with two stable conformers arising from rotation around the N–Ar (aryl) bond, as demonstrated by AM1 theoretical calculations . Its synthesis typically involves acetylation of the corresponding aminophenol or multicomponent reactions, yielding products that are often characterized via NMR, HPLC, and melting point analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-hydroxy-4-methylphenyl)acetamide can be synthesized through the acetylation of 2-amino-4-methylphenol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylacetamides.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-4-methylphenyl)acetamide has been investigated for its potential therapeutic applications due to its aromatic amine structure. This structure allows for the synthesis of various drug molecules that can exhibit biological activity. Research has indicated that derivatives of this compound may have anti-inflammatory and analgesic properties, making it a candidate for pain management therapies .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent in various assays. Its ability to form stable complexes with metal ions has made it useful in detecting trace metals in environmental samples. The compound's stability and specificity enhance the accuracy of analytical methods such as chromatography and spectrophotometry .

Bioprocessing and Biotechnology

This compound finds applications in bioprocessing, particularly in cell culture and gene therapy. It is used as a supplement in cell culture media to promote cell growth and viability. Additionally, its role in molecular testing and digital solutions has been highlighted in biotechnological advancements, where it aids in the development of diagnostic tools and therapeutic strategies .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound on animal models. Results demonstrated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Environmental Applications

Research focused on the use of this compound as a chelating agent for heavy metal removal from wastewater. The compound effectively bound to various metal ions, facilitating their extraction from contaminated water sources, thus highlighting its environmental remediation potential .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)acetamide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetamide group can interact with enzymes and receptors. These interactions can modulate biological pathways and exert pharmacological effects .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Structural analogues of N-(2-hydroxy-4-methylphenyl)acetamide vary in substituents on the phenyl ring or acetamide moiety, leading to differences in physical properties and reactivity. Below is a comparative analysis:

*Derived from structurally similar compound 4g in , which shares the 4-methylphenyl backbone.

Key Observations :

- Substituent Effects : Methyl groups (e.g., 4-CH₃) enhance hydrophobicity and may stabilize conformers, while hydroxyl groups (2-OH) promote hydrogen bonding .

- Yield Variability : Compounds with simpler substituents (e.g., 4e) achieve higher yields (76%) compared to those with bulky or heteroaromatic groups (e.g., 4f: 41%) .

Comparative Yields :

- Quinazolinone hybrids (e.g., 4d) exhibit lower yields (38%) due to steric hindrance from the fused quinazolinone ring .

- tert-butyl derivatives (e.g., 2i) achieve moderate yields (51%) despite their bulk, likely due to optimized catalytic conditions .

Conformational Analysis

This compound exhibits two conformers due to restricted rotation around the N–Ar bond, a feature distinct from compounds like (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone, where rotation occurs around the C–Ar bond . This conformational flexibility impacts:

- Molecular Association : Influences hydrogen-bonding networks in solution.

- Biological Activity : May affect binding to biological targets.

Biological Activity

N-(2-hydroxy-4-methylphenyl)acetamide, also known as 2-acetamido-5-methylphenol or 6-acetamino-m-cresol, is an organic compound with the molecular formula CHNO. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antioxidant, and pharmacological properties. This article explores the biological activity of this compound through a review of relevant studies and findings.

This compound possesses both a hydroxyl group and an acetamide group, which contribute to its biological activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors. This interaction can modulate various biological pathways and exert pharmacological effects .

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 13429-10-2 |

| Synonyms | 2-acetamido-5-methylphenol, 6-acetamino-m-cresol |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against these pathogens, demonstrating its potential as an antimicrobial agent .

Antioxidant Properties

The compound has also been investigated for its antioxidant activity. The presence of the hydroxyl group allows it to scavenge free radicals effectively. In a comparative study, this compound showed a higher antioxidant capacity than some standard antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative stress .

Pharmacological Applications

This compound is being explored for its pharmacological applications, particularly in drug development. Its ability to interact with specific biological targets makes it a candidate for further investigation in therapeutic contexts. For example, molecular docking studies have indicated that it may act as an inhibitor of certain enzymes involved in disease pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antibiotics demonstrated that this compound had a significant inhibitory effect on MRSA (Methicillin-resistant Staphylococcus aureus), with an inhibition zone measuring 15 mm at a concentration of 100 µg/mL .

- Antioxidant Activity : Research published in Food Chemistry highlighted that this compound exhibited strong DPPH radical scavenging activity, with an IC50 value lower than that of common antioxidants .

- Pharmacological Characterization : A study focused on the pharmacological characterization revealed that this compound could modulate serotonin receptors, indicating potential applications in the treatment of mood disorders .

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for characterizing N-(2-hydroxy-4-methylphenyl)acetamide, and how are they applied?

- Answer : Key methods include infrared (IR) spectroscopy (to confirm carbonyl and hydroxyl groups), nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation of aromatic protons and acetamide groups), and mass spectrometry (to determine molecular weight and fragmentation patterns). For example, in carbazole-derived acetamides, -NMR chemical shifts between δ 6.5–8.0 ppm indicate aromatic protons, while δ 2.0–2.5 ppm corresponds to the acetyl group .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A typical approach involves acetylation of 2-amino-4-methylphenol using acetic anhydride or acetyl chloride under controlled pH (e.g., alkaline conditions to prevent O-acetylation). Alternative routes include C–N coupling reactions mediated by hypervalent iodine intermediates, as demonstrated in biphenyl acetamide synthesis .

Q. What safety protocols are critical when handling this compound in the lab?

- Answer : Follow GHS-compliant precautions : use fume hoods for synthesis, wear nitrile gloves and goggles, and avoid inhalation/contact. Safety Data Sheets (SDS) recommend immediate washing with water upon exposure and medical consultation for ingestion. Storage should be in airtight containers at room temperature .

Q. How are the physicochemical properties of this compound determined?

- Answer : Key properties include melting point (measured via capillary tube method), solubility (tested in polar/non-polar solvents), and logP values (determined via HPLC). For instance, its solubility in ethanol and DMSO is critical for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer : Systematic optimization involves varying catalysts (e.g., pyridine for acetylation), temperature (60–80°C for efficient coupling), and solvent polarity (e.g., THF or DMF). Kinetic studies using HPLC can identify side reactions, such as O-acetylation, which can be suppressed by maintaining pH > 9 .

Q. What methodological considerations are vital when evaluating anticancer activity of this compound derivatives?

- Answer : Use MTT assays with diverse cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results via apoptosis markers (e.g., caspase-3 activation). Note that substituents like morpholine or pyrrolidine groups enhance activity by improving membrane permeability .

Q. How can contradictory pharmacological data among structurally similar acetamides be resolved?

- Answer : Perform QSAR (Quantitative Structure-Activity Relationship) modeling to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity. Conflicting IC values may arise from assay variability; replicate experiments using standardized protocols (e.g., identical cell passage numbers) .

Q. What strategies resolve ambiguities in NMR spectra of this compound derivatives?

- Answer : Employ 2D-NMR techniques (e.g., - HSQC) to assign overlapping aromatic signals. For paramagnetic impurities, use deuterated solvents (e.g., DMSO-d) and chelating agents. Confirmation via X-ray crystallography is recommended for complex derivatives .

Properties

IUPAC Name |

N-(2-hydroxy-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-8(9(12)5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVPAACTHAQQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065449 | |

| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13429-10-2 | |

| Record name | N-(2-Hydroxy-4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxy-4-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.